Lanraplenib

Catalog No.
S532458
CAS No.
1800046-95-0
M.F
C23H25N9O
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanraplenib

CAS Number

1800046-95-0

Product Name

Lanraplenib

IUPAC Name

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine

Molecular Formula

C23H25N9O

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29)

InChI Key

XCIGZBVOUQVIPI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N

Solubility

Soluble in DMSO

Synonyms

Lanraplenib; GS-SYK, GS-9876; GS 9876; GS9876;

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N

Description

The exact mass of the compound Lanraplenib is 443.2182 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Research Focus: Autoimmune Diseases

  • Sjögren's Syndrome: This chronic autoimmune condition attacks the moisture-producing glands in the eyes and mouth. Studies are exploring Lanraplenib's effectiveness in managing symptoms like dryness and fatigue in Sjögren's patients [].
  • Systemic Lupus Erythematosus (SLE): SLE is a systemic autoimmune disease that can affect multiple organs. Research is underway to determine if Lanraplenib can help control inflammation and improve disease activity in SLE patients [].
  • Rheumatoid Arthritis (RA): RA is a chronic inflammatory disease affecting the joints. Early investigations suggest Lanraplenib might offer benefits in managing RA symptoms, although further research is needed to confirm its efficacy and safety compared to existing treatments [].

Lanraplenib, also known by its developmental code GS-9876, is a selective inhibitor of spleen tyrosine kinase. It is designed to modulate immune responses and is currently under investigation for various autoimmune conditions, including lupus nephritis and rheumatoid arthritis. Lanraplenib exhibits a unique pharmacokinetic profile that allows for once-daily oral administration, distinguishing it from earlier SYK inhibitors that required more frequent dosing due to metabolic instability or interactions with proton pump inhibitors .

The chemical structure of lanraplenib is characterized by the formula C23H25N9OC_{23}H_{25}N_{9}O and a molecular weight of approximately 443.515 g/mol. Its IUPAC name is 6-[8-({4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}amino)imidazo[1,2-a]pyrazin-6-yl]pyrazin-2-amine .

Lanraplenib acts by inhibiting SYK, a crucial signaling molecule in the immune system [, ]. SYK plays a role in various cellular processes, including activation of B cells, mast cells, and platelets []. By selectively inhibiting SYK, lanraplenib disrupts these processes, potentially leading to therapeutic effects in diseases where these pathways are overactive, such as autoimmune diseases and some cancers [, ].

For instance, studies suggest that lanraplenib can inhibit SYK activity in platelets without affecting bleeding time, making it a promising candidate for treating autoimmune conditions involving abnormal platelet activation []. Additionally, research is ongoing to explore the effectiveness of lanraplenib in combination with other targeted therapies for treating FLT3-mutated acute myeloid leukemia (AML) by targeting different aspects of the disease process.

As lanraplenib is still under clinical investigation, comprehensive safety data is not yet publicly available. However, preclinical studies suggest favorable safety profiles in healthy volunteers and patients with autoimmune diseases []. Further clinical trials will be necessary to establish a complete understanding of the safety profile of lanraplenib.

Lanraplenib functions primarily through the inhibition of SYK, a critical enzyme in B cell receptor signaling pathways. The mechanism involves blocking the phosphorylation of downstream signaling molecules, such as BLNK and PLCγ, which are essential for B cell activation and maturation. This inhibition results in decreased secretion of immunoglobulins and reduced B cell proliferation .

In vitro studies have demonstrated that lanraplenib effectively inhibits the expression of CD69 and other markers associated with B cell activation in a dose-dependent manner, highlighting its potential to modulate immune responses in autoimmune diseases .

The biological activity of lanraplenib is centered around its role as an immunomodulator. In preclinical models, it has shown efficacy in inhibiting B cell maturation and activity. For example, studies indicated that lanraplenib could significantly reduce serum cytokine levels associated with inflammation and autoimmunity .

In murine models of systemic lupus erythematosus, treatment with lanraplenib resulted in notable improvements in disease progression, further supporting its potential therapeutic applications in autoimmune disorders .

The synthesis of lanraplenib involves several key steps aimed at optimizing its pharmacological properties. Initial efforts focused on replacing the morpholine ring found in earlier compounds to enhance metabolic stability. The final synthetic route includes the construction of an imidazopyrazine core followed by functionalization to introduce the oxetane-piperazine moiety, which contributes to its selectivity and potency against SYK .

The synthetic pathway can be summarized as follows:

  • Formation of the imidazopyrazine core.
  • Introduction of the oxetane-piperazine group.
  • Final modifications to enhance solubility and bioavailability.

Lanraplenib is primarily being explored for its potential applications in treating autoimmune diseases such as:

  • Lupus Nephritis: Currently undergoing clinical trials to assess safety and efficacy.
  • Rheumatoid Arthritis: Investigated for its ability to modulate inflammatory responses.
  • Cutaneous Lupus Erythematosus: Evaluated for therapeutic benefits in skin manifestations of lupus .

Additionally, there are ongoing studies examining its use in combination therapies for hematological malignancies.

Lanraplenib has been shown to have a favorable interaction profile compared to other SYK inhibitors. Notably, it does not exhibit significant drug-drug interactions with proton pump inhibitors, which can complicate the pharmacotherapy of patients requiring acid suppression .

Clinical trials are actively assessing how lanraplenib interacts with other medications used in autoimmune disease management, particularly focusing on its combined effects with existing therapies like gilteritinib for hematological conditions .

Several compounds share structural or functional similarities with lanraplenib, particularly those targeting SYK or related pathways. Notable examples include:

Compound NameMechanism of ActionUnique Features
Entospletinib (GS-9973)SYK InhibitorDiscontinued due to drug interaction issues
R406SYK InhibitorEarly-stage development; less selective
FostamatinibSYK InhibitorApproved for rheumatoid arthritis
P505-15SYK InhibitorPreclinical; focuses on hematological malignancies

Lanraplenib's unique selling points include its improved pharmacokinetic properties that allow for once-daily dosing without significant interactions with proton pump inhibitors, making it a promising candidate among SYK inhibitors currently under investigation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

443.21820645 g/mol

Monoisotopic Mass

443.21820645 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A6U64OU57E

Wikipedia

Lanraplenib

Dates

Modify: 2023-08-15

Explore Compound Types